

Fgfr-IN-8: A Technical Guide to its Kinase Profile and Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr-IN-8, also known as PRN1371, is a potent and selective irreversible covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the target kinase profile of **Fgfr-IN-8**, detailed experimental methodologies for its characterization, and a visual representation of the associated signaling pathways.

Target Kinase Profile of Fgfr-IN-8 (PRN1371)

Fgfr-IN-8 was designed to be a highly selective and potent inhibitor of all four members of the FGFR family (FGFR1-4). Its irreversible covalent binding mechanism contributes to its high potency and prolonged target inhibition. The inhibitory activity of **Fgfr-IN-8** has been quantified through biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.



Kinase Target	IC50 (nM)
FGFR1	0.6 ± 0.1
FGFR2	1.3 ± 0.2
FGFR3	2.0 ± 0.2
FGFR4	12 ± 1
CSF1R	8.1 ± 0.2
FLT-4 (VEGFR4)	410 ± 9
JAK3	556 ± 6
Data represents the mean ± standard deviation from multiple experiments.[1]	

A broader kinase panel screening of **Fgfr-IN-8** (compound 34) against 251 kinases demonstrated high selectivity for the FGFR family. Besides FGFR1-4, only Colony-Stimulating Factor 1 Receptor (CSF1R) was potently inhibited in biochemical assays.[1] However, the binding to CSF1R is noncovalent, and a significant shift between biochemical and cellular potency suggests this interaction may not be physiologically relevant.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **Fgfr-IN-8**.

Biochemical Kinase Inhibition Assay

This assay determines the in vitro potency of a compound against a purified kinase.

Objective: To measure the IC50 value of **Fgfr-IN-8** against FGFR family members and other kinases.

Materials:

Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 kinase domains



- ATP (Adenosine triphosphate)
- Poly(E,Y)4:1 peptide substrate
- Fgfr-IN-8 (or other test compounds) dissolved in DMSO
- Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay[2]
- Microplate reader capable of luminescence detection

Procedure:

- Prepare a serial dilution of Fgfr-IN-8 in DMSO.
- In a 96-well or 384-well plate, add the assay buffer, the appropriate concentration of the kinase, and the peptide substrate.
- Add the serially diluted **Fgfr-IN-8** or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP)
 using a luminescent assay kit according to the manufacturer's instructions.
- The luminescent signal is measured using a microplate reader.
- The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for FGFR Phosphorylation



This assay measures the ability of a compound to inhibit the phosphorylation of FGFR in a cellular context.

Objective: To assess the cellular potency of Fgfr-IN-8 in inhibiting FGFR signaling.

Materials:

- Human cancer cell line with known FGFR amplification or fusion (e.g., SNU-16 for FGFR2 amplification).[1]
- Cell culture medium and supplements.
- Fgfr-IN-8 dissolved in DMSO.
- Fibroblast growth factor (FGF) ligand (e.g., FGF2) to stimulate the pathway.
- Lysis buffer (containing protease and phosphatase inhibitors).
- Antibodies: primary antibody against phosphorylated FGFR (p-FGFR) and total FGFR;
 secondary antibody conjugated to a detectable label (e.g., HRP).
- Western blotting equipment and reagents.

Procedure:

- Seed the cells in multi-well plates and allow them to adhere overnight.
- Serum-starve the cells for a defined period (e.g., 24 hours) to reduce basal signaling.
- Pre-treat the cells with various concentrations of Fgfr-IN-8 or DMSO for a specified time (e.g., 2 hours).
- Stimulate the cells with an appropriate FGF ligand for a short period (e.g., 15 minutes) to induce FGFR phosphorylation.
- Wash the cells with cold PBS and lyse them on ice using lysis buffer.
- Determine the protein concentration of the cell lysates.

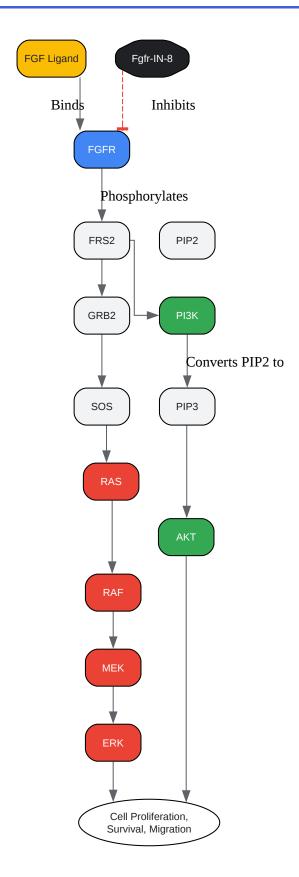


- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and probe with primary antibodies against p-FGFR and total FGFR.
- Wash the membrane and incubate with the appropriate secondary antibody.
- Develop the blot using a chemiluminescent substrate and image the bands.
- Quantify the band intensities to determine the ratio of p-FGFR to total FGFR at different inhibitor concentrations.

Visualizations FGFR Signaling Pathway

The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains.[3][4] This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[3][4]





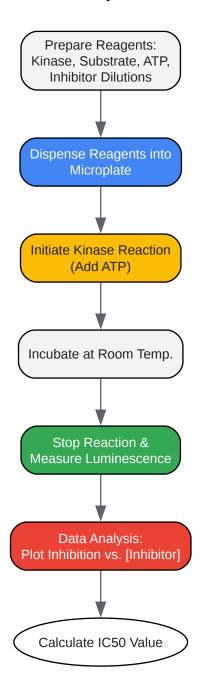
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Caption: Simplified FGFR signaling cascade and the point of inhibition by Fgfr-IN-8.



Experimental Workflow: Biochemical Kinase Assay

The workflow for determining the IC50 of an inhibitor against a specific kinase involves a series of sequential steps from preparation to data analysis.



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Caption: Workflow for a biochemical kinase inhibition assay.



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